4-Aminophenylmercury chloride

Vue d'ensemble

Description

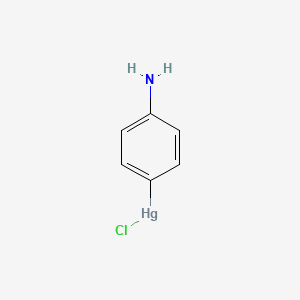

4-Aminophenylmercury chloride, also known as this compound, is a useful research compound. Its molecular formula is C6H6ClHgN and its molecular weight is 328.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 152825. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activation of Matrix Metalloproteinases (MMPs)

One of the primary applications of 4-aminophenylmercury chloride is in the activation of latent MMPs. MMPs are a group of enzymes involved in the degradation of extracellular matrix components, playing critical roles in tissue remodeling, wound healing, and cancer progression.

- Mechanism : The compound facilitates the loss of the propeptide domain from MMPs, thereby activating them. Research indicates that at concentrations around 1000 µM, this compound effectively activates latent MMPs, which can be crucial for studying their functions in various biological processes .

Biological Studies on Platelet Aggregation

Research has demonstrated that this compound influences platelet aggregation. At low concentrations (5 µM), it induces platelet aggregation, while at higher concentrations (≥50 µM), it inhibits this process. This dual role highlights its potential as a tool for studying coagulation pathways and thrombosis .

Case Study 1: MMP Activation and Platelet Function

A study investigated the effects of this compound on platelet aggregation and MMP activation. The findings revealed that activated MMP-2 enhances agonist-induced platelet aggregation, while MMP-9 inhibits it. This suggests that manipulating MMP activity could provide insights into therapeutic strategies for managing cardiovascular diseases .

Case Study 2: Toxicological Insights

While exploring its applications, it is crucial to acknowledge the toxicity associated with organomercurial compounds. A case report documented acute mercuric chloride poisoning due to ingestion, emphasizing the need for caution when handling such compounds. Patients exhibited severe gastrointestinal symptoms and renal impairment, which were managed through chelation therapy .

Propriétés

IUPAC Name |

(4-aminophenyl)-chloromercury | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N.ClH.Hg/c7-6-4-2-1-3-5-6;;/h2-5H,7H2;1H;/q;;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJSILUMJWNPKX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)[Hg]Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClHgN | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40189000 | |

| Record name | 4-Aminophenylmercury chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3550-44-5 | |

| Record name | 4-Aminophenylmercury chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003550445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercury, (p-aminophenyl)chloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminophenylmercury chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.